molecular formula C18H16FNO4S B2729973 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide CAS No. 2034261-16-8

3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2729973
CAS No.: 2034261-16-8
M. Wt: 361.39
InChI Key: ICQHRJBGDNQRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a diverse array of functional groups, including a fluoro substituent, a furan ring, a thiophene ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-fluoro-4-methoxybenzoic acid, which can be synthesized through electrophilic aromatic substitution reactions. The furan and thiophene rings can be introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions . The final step often involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its diverse functional groups.

    Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the fluoro substituent can enhance binding affinity to certain targets, while the furan and thiophene rings can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-(furan-2-yl)-2-hydroxyethyl)-4-methoxybenzamide: Lacks the thiophene ring, which may affect its reactivity and applications.

    3-fluoro-N-(2-(thiophen-3-yl)-2-hydroxyethyl)-4-methoxybenzamide: Lacks the furan ring, which may influence its stability and biological activity.

    3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide: Lacks both the furan and thiophene rings, potentially reducing its versatility.

Uniqueness

The unique combination of functional groups in 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide makes it a versatile compound with potential applications across various fields. Its structural complexity allows for a wide range of chemical modifications, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-8-25-10-13)16-3-2-7-24-16/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQHRJBGDNQRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.